molecular formula C6H14NO2S.Cl<br>C6H14ClNO2S B1676468 Methylmethionine sulfonium chloride CAS No. 1115-84-0

Methylmethionine sulfonium chloride

Cat. No.: B1676468
CAS No.: 1115-84-0
M. Wt: 199.70 g/mol
InChI Key: MYGVPKMVGSXPCQ-JEDNCBNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methiosulfonium chloride can be synthesized through the reaction of DL-methionine with methyl chloride in an aqueous medium. The reaction typically takes place in an autoclave at elevated temperatures and pressures . The general reaction is as follows: [ \text{DL-methionine} + \text{methyl chloride} \rightarrow \text{methiosulfonium chloride} ]

Industrial Production Methods: In industrial settings, methiosulfonium chloride is produced by combining DL-methionine with methyl chloride in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The resulting solution is then purified through crystallization or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methiosulfonium chloride undergoes various chemical reactions, including:

    Oxidation: Methiosulfonium chloride can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form methionine and other sulfur-containing compounds.

    Substitution: Methiosulfonium chloride can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.

Major Products Formed:

Scientific Research Applications

Methiosulfonium chloride has a wide range of applications in scientific research:

Mechanism of Action

Methiosulfonium chloride exerts its effects through several mechanisms:

Comparison with Similar Compounds

Methiosulfonium chloride is similar to other methionine derivatives, such as:

Uniqueness: Methiosulfonium chloride is unique due to its dual role as a chemical reagent and a biologically active compound. Its protective effects on the liver and gastrointestinal tract, combined with its antioxidant and antitumor activities, make it a valuable compound in both scientific research and industrial applications .

Properties

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGVPKMVGSXPCQ-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CCC(C(=O)O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](C)CC[C@@H](C(=O)O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274005
Record name L-Methylmethionine sulfonium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115-84-0
Record name Vitamin U
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methylmethionine sulfonium chloride [JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylmethionine chloride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name L-Methylmethionine sulfonium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-methylmethioninium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.938
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Record name METHYLMETHIONINE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methylmethionine sulfonium chloride
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